
Succinaldehydic acid, O-methyloxime, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinaldehydic acid, O-methyloxime, N-oxide is an organic compound that belongs to the class of oxime derivatives. Oxime derivatives are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is particularly interesting due to its unique structure, which includes an oxime functional group and an N-oxide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinaldehydic acid, O-methyloxime, N-oxide typically involves the reaction of succinaldehydic acid with methoxyamine to form the oxime, followed by oxidation to introduce the N-oxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Succinaldehydic acid, O-methyloxime, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The N-oxide moiety can be further oxidized to form more complex structures.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Succinaldehydic acid, O-methyloxime, N-oxide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of Succinaldehydic acid, O-methyloxime, N-oxide involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The oxime group can act as a nucleophile, while the N-oxide moiety can serve as an oxidizing agent. These properties make it a versatile compound in both organic and inorganic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Acetaldoxime, N-oxide
- Benzaldoxime, N-oxide
- Cyclohexanone oxime, N-oxide
Uniqueness
Succinaldehydic acid, O-methyloxime, N-oxide is unique due to its combination of an aldehyde-derived oxime and an N-oxide moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to other oxime derivatives. Additionally, its ability to form stable metal complexes sets it apart from similar compounds .
Propiedades
Número CAS |
102367-17-9 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
N-hydroxy-N-methoxy-4-oxobutanamide |
InChI |
InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |
Clave InChI |
FWGWGVQEZXKOOR-UHFFFAOYSA-N |
SMILES canónico |
CON(C(=O)CCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



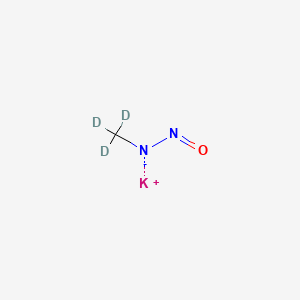
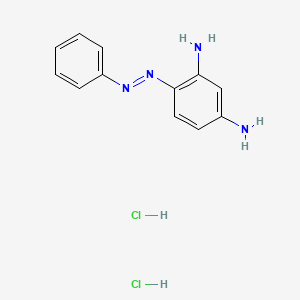
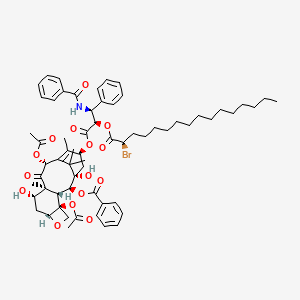
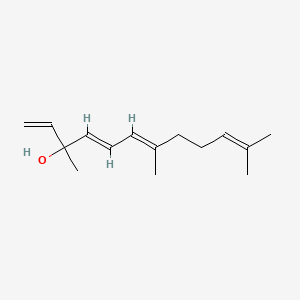
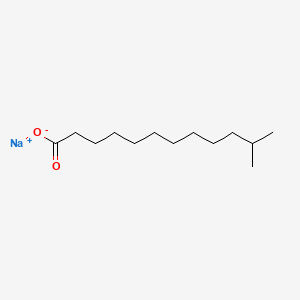
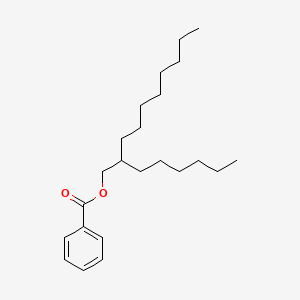
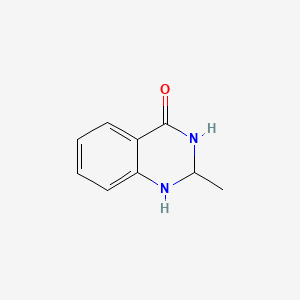
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
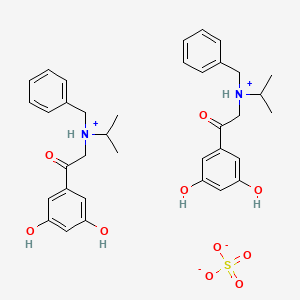

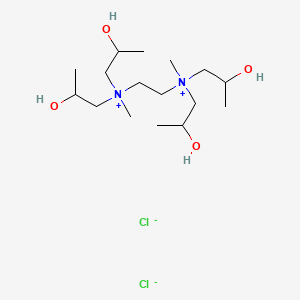
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)

